molecular formula C11H14N4 B2960159 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine CAS No. 4086-61-7

2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B2960159
CAS No.: 4086-61-7
M. Wt: 202.261
InChI Key: HZNGLSIEGWQEIB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyrimidine precursor. One common method involves the reaction of 3,5-dimethylpyrazole with 4,6-dimethyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine.

    2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives: Compounds with similar structural motifs but different functional groups.

    3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines: Compounds with similar pyrazole rings but different heterocyclic systems.

Uniqueness

This compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-7-5-8(2)13-11(12-7)15-10(4)6-9(3)14-15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNGLSIEGWQEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4086-61-7
Record name 2-(3,5-DIMETHYL-PYRAZOL-1-YL)-4,6-DIMETHYL-PYRIMIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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